molecular formula C16H24O4 B097898 Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate CAS No. 17768-29-5

Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate

Cat. No.: B097898
CAS No.: 17768-29-5
M. Wt: 280.36 g/mol
InChI Key: SGBCQIADOMIJEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Shiomarin involves several key steps:

Industrial Production Methods: Industrial production of Shiomarin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Shiomarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Shiomarin has a wide range of scientific research applications:

Mechanism of Action

Shiomarin works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Uniqueness of Shiomarin: Shiomarin’s unique feature is the presence of the oxaazabicyclo moiety, which distinguishes it from other beta-lactam antibiotics. This structural difference contributes to its broad-spectrum activity and ability to cross the blood-brain barrier, making it particularly effective against meningitides and anaerobic infections .

Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCQIADOMIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391044
Record name dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-29-5
Record name dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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